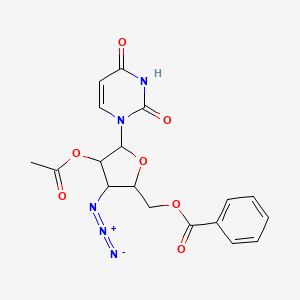
2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine is a purine nucleoside analog. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
The synthesis of 2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine involves multiple steps. One common synthetic route includes the acetylation of the hydroxyl groups, followed by the introduction of the azido group. The benzoylation of the hydroxyl group at the 5’ position is also a critical step. The reaction conditions typically involve the use of acetic anhydride, benzoyl chloride, and sodium azide under controlled temperatures .
Chemical Reactions Analysis
2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules, forming triazoles.
Cycloaddition Reactions: It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Scientific Research Applications
2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in studies involving DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of 2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cell division and the promotion of programmed cell death .
Comparison with Similar Compounds
2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine is unique due to its combination of acetyl, azido, and benzoyl groups, which confer specific reactivity and biological activity. Similar compounds include:
2’-O-Acetyl-3’-Azido-5’-O-(4-methylbenzoyl)-3’-deoxyuridine: Similar structure but with a methyl group on the benzoyl ring.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose: Another purine nucleoside analog with similar antitumor activity.
These compounds share similar reactivity in click chemistry and biological activity but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C18H17N5O7 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27) |
InChI Key |
GFWRIVCUHRADRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)


![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)


![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)
![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)





